![molecular formula C20H18N2O2 B5599499 4-(4-morpholinylcarbonyl)-2-phenylquinoline CAS No. 88067-73-6](/img/structure/B5599499.png)
4-(4-morpholinylcarbonyl)-2-phenylquinoline
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Overview
Description
The compound “4-(4-morpholinylcarbonyl)-2-phenylquinoline” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The morpholinylcarbonyl group attached to the quinoline could potentially alter its properties and make it suitable for specific applications.
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline ring (a fused benzene and pyridine ring) with a phenyl group at the 2-position and a morpholinylcarbonyl group at the 4-position .Chemical Reactions Analysis
As for the chemical reactions, quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the morpholinylcarbonyl and phenyl groups could influence the reactivity of the quinoline ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the morpholinylcarbonyl and phenyl groups .Scientific Research Applications
Organic Synthesis
Morpholine derivatives are widely used in organic synthesis due to their versatility as intermediates. The compound can act as a building block for the synthesis of various heterocyclic compounds. Its morpholine moiety is particularly useful in creating bioactive molecules that can interact with biological targets through hydrogen bonding and dipole interactions .
Pharmaceutical Research
In pharmaceutical research, morpholine and its derivatives exhibit a range of biological activities. They are explored for their potential as inhibitors of enzymes like monoacylglycerol lipase and fatty acid amide hydrolase, which are relevant in pain management and neurodegenerative diseases . The phenylquinoline part of the molecule could be modified to enhance its drug-like properties and optimize interaction with biological receptors.
Agricultural Chemistry
Compounds containing morpholine rings are used in agriculture as fungicides and growth regulators. The specific compound could be investigated for its efficacy in protecting crops from fungal pathogens or as a growth modulator due to its potential bioactivity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
morpholin-4-yl-(2-phenylquinolin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(22-10-12-24-13-11-22)17-14-19(15-6-2-1-3-7-15)21-18-9-5-4-8-16(17)18/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVPHNNHIIYMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352078 |
Source
|
Record name | Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- | |
CAS RN |
88067-73-6 |
Source
|
Record name | Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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